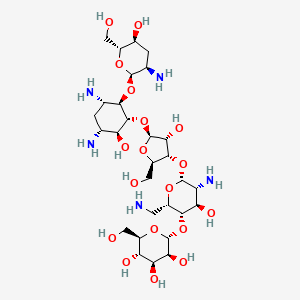

lividomycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lividomycin A ist ein Breitband-Aminoglykosid-Antibiotikum. Es ist wirksam gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Mycobacterium tuberculosis und Pseudomonas aeruginosa .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Lividomycin A beinhaltet die Glykosylierung von 2-Desoxystreptamin mit spezifischen Zuckerresten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Glykosyldonatoren und -akzeptoren unter kontrollierten Temperatur- und pH-Bedingungen, um die korrekte Stereochemie der glykosidischen Bindungen sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt im Allgemeinen durch Fermentationsprozesse unter Verwendung spezifischer Streptomyces-Bakterienstämme. Diese Bakterien werden in nährstoffreichen Medien kultiviert, und das Antibiotikum wird aus der Fermentationsbrühe extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lividomycin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Diese Reaktion kann die Aminogruppen beeinflussen.

Substitution: Diese Reaktion kann die Substitution von funktionellen Gruppen durch andere Substituenten beinhalten.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg sicherzustellen .

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Ketonen oder Aldehyden führen, während die Reduktion Amine liefert .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Lividomycin A is utilized in various scientific research domains:

- Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA.

- Biology : Researchers investigate its mechanisms of bacterial resistance and explore the development of new antibiotics.

- Medicine : this compound is employed in treating bacterial infections, particularly those caused by resistant strains .

- Industry : It is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control.

Efficacy in Respiratory Infections

A clinical study involving patients with various respiratory infections demonstrated that this compound was effective in treating refractory bronchiectasis. Of the 15 patients treated, 73.3% showed positive responses, with notable improvements observed in those previously resistant to other antibiotics .

| Infection Type | Number of Patients | Excellent Response | Good Response | Fair Response |

|---|---|---|---|---|

| Bronchiectasis | 15 | 0 | 5 | 6 |

| Acute Bronchopneumonia | 7 | 1 | 5 | 1 |

Treatment of Tuberculosis

| Treatment Group | Sputum Conversion Rate (3 Months) | Sputum Conversion Rate (6 Months) |

|---|---|---|

| Combined Therapy | 53.4% | 54.2% |

| Monotherapy | 26.1% | 31.8% |

Resistance Mechanisms

Research has indicated that the development of resistance to this compound occurs at a slower rate compared to kanamycin in Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is comparable in Staphylococcus aureus. Enzymatic inactivation studies have shown that resistant strains can phosphorylate this compound, leading to reduced efficacy .

Industrial Production

This compound is produced industrially through fermentation processes utilizing specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, followed by extraction and purification from the fermentation broth.

Wirkmechanismus

Lividomycin A exerts its effects by binding to the bacterial ribosomal RNA, specifically the A site of the 16S rRNA. This binding interferes with the protein synthesis process, leading to codon misreading and inhibition of bacterial growth . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Lividomycin A ähnelt strukturell anderen Aminoglykosid-Antibiotika wie:

- Kanamycin

- Gentamicin

- Neomycin

- Tobramycin

- Paromomycin

- Butirosin

- Istamycin

- Apramycin

- Hygromycin B

Einzigartigkeit: Was this compound von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige glykosidische Verknüpfung und die spezifischen Zuckerreste, die zu seinem unterschiedlichen antibakteriellen Spektrum und seinem Resistenzprofil beitragen .

Zusammenfassend lässt sich sagen, dass this compound ein wertvolles Aminoglykosid-Antibiotikum mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und Medizin ist. Seine einzigartige Struktur und sein Wirkmechanismus machen es zu einer wichtigen Verbindung für die Untersuchung bakterieller Resistenz und die Entwicklung neuer Antibiotika.

Biologische Aktivität

Lividomycin A, a member of the aminoglycoside antibiotic family, has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and resistance profiles based on diverse research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the decoding process and leading to misreading of mRNA. This action results in the production of nonfunctional proteins, ultimately causing bacterial cell death .

Key Features:

- Broad-spectrum activity : Effective against a wide range of bacterial pathogens.

- Target specificity : Primarily targets the bacterial ribosome, minimizing effects on human cells.

Case Studies

-

Respiratory Infections :

- In a study involving 15 patients with refractory bronchiectasis, 73.3% showed a positive response to this compound at a dosage of 1 g/day over one week. Notably, good cures were reported in 5 patients and fair cures in 6 patients .

- For patients with acute bronchopneumonia, this compound achieved excellent to fair cures across all cases treated .

- In Vitro Susceptibility Testing :

Summary Table of Clinical Findings

| Infection Type | Patient Count | Excellent Cure | Good Cure | Fair Cure | No Effect |

|---|---|---|---|---|---|

| Bronchiectasis | 15 | 0 | 5 | 6 | 4 |

| Acute Bronchopneumonia | 7 | 1 | 5 | 1 | 0 |

| Lobar Pneumonia | 1 | 0 | 0 | 0 | 1 |

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in certain bacterial strains. Research indicates that enzymatic inactivation plays a significant role in this resistance:

- Enzymatic Resistance : Clinical isolates of staphylococci demonstrated varying levels of susceptibility to this compound due to the presence of modifying enzymes that can inactivate the antibiotic .

Resistance Profiles

The development of resistance is often attributed to:

- Aminoglycoside-modifying enzymes (AMEs) : These enzymes can modify this compound, rendering it ineffective against certain strains.

- Genetic factors : Horizontal gene transfer among bacteria contributes to the spread of resistance traits.

Eigenschaften

CAS-Nummer |

11111-23-2 |

|---|---|

Molekularformel |

C29H55N5O18 |

Molekulargewicht |

761.8 g/mol |

IUPAC-Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |

InChI-Schlüssel |

DBLVDAUGBTYDFR-SWMBIRFSSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |

Kanonische SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

36441-41-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lividomycin mannosyldeoxyparomomycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.